N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
The compound “N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of secondary amine . It also has two phenyl rings, one of which is dimethylated .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenethylamine and dimethylphenylamine with oxalyl chloride to form the corresponding oxalamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an oxalamide group, and two phenyl rings . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, amide, and aromatic groups. For example, the pyrrolidine ring could potentially undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with these functional groups are solid at room temperature .Scientific Research Applications
Catalytic Applications
Research on similar oxalamide compounds, such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), has shown their effectiveness as ligands in copper-catalyzed coupling reactions. These reactions are essential for creating diverse internal alkynes, which are crucial intermediates in the synthesis of various organic compounds (Ying Chen et al., 2023).
Supramolecular Chemistry
Studies on N,N'-bis(4-pyridylmethyl)oxalamide and related compounds have demonstrated their ability to form extended supramolecular networks through intermolecular hydrogen bonding. Such networks are of interest for developing new materials with specific physical and chemical properties (Gene-Hsiang Lee).
Material Science and Polymer Research
Research on oxalamide derivatives has contributed to the development of novel polyimide materials with enhanced thermal stability, solubility, and mechanical properties. These materials are valuable for various applications in electronics, coatings, and aerospace industries (Hossein Behniafar & Sara Haghighat, 2006).
Photophysical Properties
The study of substituted stilbenes and pyridine derivatives, which share structural similarities with the compound , has provided insights into the effects of structural modifications on their photophysical properties. Such research is vital for designing materials with specific optical and electronic characteristics, potentially applicable in organic electronics and fluorescence-based sensing technologies (Jye‐Shane Yang et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Compounds with pyrrolidinone moieties, which this compound contains, are known to be versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects and have diverse biological activities .
Mode of Action
It’s known that pyrrolidinone derivatives interact with biological targets to exert their effects . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrrolidinone derivatives are known to affect various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . The exact pathways would depend on the specific biological activity and the target of the compound.
Result of Action
Pyrrolidinone derivatives are known to have various significant biological activities . The exact effects would depend on the specific biological activity and the target of the compound.
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-8-19(15-17(16)2)24-22(27)21(26)23-12-11-18-6-9-20(10-7-18)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOFBOCPXVQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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